Resiquimod

Descripción general

Descripción

Resiquimod es un compuesto sintético perteneciente a la familia de las imidazoquinolinas. Es conocido por sus potentes propiedades inmunomoduladoras y se utiliza principalmente como modificador de la respuesta inmunitaria. This compound ha demostrado actividades antivirales y antitumorales y se utiliza comúnmente en el tratamiento de lesiones cutáneas causadas por el virus del herpes simple y el linfoma cutáneo de células T .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Resiquimod se sintetiza a través de un proceso de varios pasos que involucra la formación de un núcleo de imidazoquinolina. La síntesis típicamente comienza con la reacción de 4-amino-2-etoxi-metil-imidazo[4,5-c]quinolina con varios reactivos para introducir grupos funcionales en posiciones específicas en el anillo de quinolina. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que se obtenga el producto deseado .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye pasos como la purificación, la cristalización y el control de calidad para garantizar que el producto final cumpla con los estándares requeridos para el uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de Reacciones

Resiquimod experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes derivados con actividades biológicas alteradas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de imidazoquinolina, alterando potencialmente sus propiedades inmunomoduladoras.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones de reacción se controlan cuidadosamente para lograr las modificaciones deseadas sin comprometer la integridad del núcleo de imidazoquinolina .

Productos Mayores Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados a menudo se estudian por sus potenciales actividades inmunomoduladoras y antivirales mejoradas .

Aplicaciones Científicas De Investigación

Resiquimod is a potent, topically active immune response modifier that enhances the cutaneous immune response . It is an agonist of Toll-like receptors 7 and 8 (TLR7/8) and can induce the production of alpha interferon (IFN-α) and other cytokines .

Scientific Research Applications

Mechanism of Action: this compound induces the production of IFN-α, interleukin 12 (IL-12), and tumor necrosis factor alpha from peripheral blood mononuclear cells, monocytes, and dendritic cells (DCs) . It is approximately 100 times more effective than imiquimod in inducing cytokines in vitro and in vivo . this compound also enhances antigen presentation by DCs .

Cutaneous T-Cell Lymphoma (CTCL): Topical this compound is a safe and effective therapy for early-stage CTCL, capable of clearing both treated and untreated skin lesions . In a phase 1 trial, this compound demonstrated high clinical response rates in refractory early-stage patients, with some experiencing regression of untreated lesions . Translational studies showed a reduction in malignant T-cell clones in 90% of patients and complete eradication of malignant T cells from studied lesions in 30% of patients . Responding patients exhibited recruitment and expansion of benign T-cell clones in treated lesions and activation of T cells and natural killer (NK) cells in the skin .

Actinic Keratosis (AK): this compound 0.03% gel is more effective than 0.01% gel for actinic keratosis . Clinical clearance rates range from 56% to 85%, with the highest rate observed with the 0.03% concentration .

Urologic cancers: this compound formulated with RTGel, may allow for the improved efficacy of treatment of various types of urothelial and specialty cancers and urologic disease .

Clinical Trials and Studies

Phase 1 Trial in CTCL: A phase 1 trial of 0.06% and 0.03% topical this compound gel was applied to a limited number of skin lesions in patients with stage IA-IIA CTCL . The study included 14 patients, with 12 completing therapy. Enrolled patients had failed a mean of 6 prior therapies. Results showed that 11 of 12 patients (92%) experienced significant improvement . Two patients experienced complete clinical responses, with resolution of all evidence of disease, and 9 patients had partial responses .

Randomized, Placebo-Controlled Study: A randomized, single-blind, placebo-controlled study assessed the effects of multiple applications of this compound gel in 41 healthy subjects . The study found that this compound significantly enhances the cutaneous immune response . Increased levels of mRNA for IL-6, IL-8, IFN-alpha, and Mx were observed in posttreatment biopsy specimens . A dose-response-related increase in CD3-positive cells and a decrease in CD1a-positive cells were also observed in treated skin .

Data Tables

CTCL Phase 1 Trial Results

| Outcome | Result |

|---|---|

| Patients with significant improvement | 92% (11 of 12 patients) |

| Complete clinical responses | 2 of 12 treated patients |

| Partial responses (≥50% improvement) | 9 patients |

| Reduction in malignant T-cell clones | 90% of patients |

| Eradication of malignant T cells | 30% of patients |

Case Studies

Patient 3: A patient with stage IB CTCL and a 15-year history of inflammatory patches and plaques, who had failed 11 prior therapies, experienced complete clearing of both treated and untreated skin lesions after treatment with 0.06% this compound .

Patient 2: Experienced complete clearing of the treated index lesion, but only partial clearing of untreated lesions after treatment with this compound .

Mecanismo De Acción

Resiquimod ejerce sus efectos al unirse a los receptores tipo Toll 7 y 8 en las células dendríticas, los macrófagos y los linfocitos B. Esta unión activa la vía de señalización dependiente de MyD88, lo que lleva a la activación de factores de transcripción como NF-κB y factores reguladores de interferón. Esto resulta en la producción de citoquinas proinflamatorias e interferones tipo I, que mejoran la respuesta inmunitaria contra las células virales y tumorales .

Comparación Con Compuestos Similares

Resiquimod a menudo se compara con otros compuestos de imidazoquinolina como imiquimod y gardiquimod. Si bien los tres compuestos actúan como agonistas de los receptores tipo Toll, this compound es único en su capacidad de activar tanto los receptores tipo Toll 7 como 8, mientras que imiquimod activa principalmente el receptor tipo Toll 7 . Esta activación dual hace que this compound sea un inmunomodulador más potente con aplicaciones más amplias en terapias antivirales y antitumorales .

Lista de Compuestos Similares

Imiquimod: Activa principalmente el receptor tipo Toll 7 y se utiliza en el tratamiento de verrugas genitales y carcinoma basocelular superficial.

La capacidad única de this compound de activar tanto los receptores tipo Toll 7 como 8, junto con sus potentes efectos inmunomoduladores, lo convierte en un compuesto valioso en los campos de la medicina y la investigación científica.

Actividad Biológica

Resiquimod, also known as R-848, is a potent agonist of Toll-like receptors (TLRs), specifically TLR7 and TLR8. Its biological activity is primarily characterized by its ability to modulate immune responses, making it a significant compound in both therapeutic and research contexts. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

This compound exerts its effects by activating TLR7 and TLR8 on various immune cells, including dendritic cells (DCs), macrophages, and monocytes. This activation leads to the production of several pro-inflammatory cytokines and chemokines, enhancing both innate and adaptive immune responses.

- Cytokine Induction : this compound has been shown to induce the expression of key cytokines such as IL-6, IL-12, and interferon-gamma (IFN-γ). It also promotes nitric oxide synthase (iNOS) expression in bone marrow-derived macrophages (BMMs) .

- Immune Cell Activation : The compound enhances the maturation of DCs, increasing the expression of costimulatory molecules and promoting Th1-biased immune responses .

Case Study: Genital Herpes Treatment

A randomized controlled trial evaluated the efficacy of a 0.01% this compound gel in treating genital herpes lesions. The study found that while this compound did not significantly reduce the time to cessation of viral shedding compared to a vehicle gel, it did show a slight reduction in lesion size on day one .

| Parameter | This compound Group | Vehicle Group |

|---|---|---|

| Median Total Lesion Size (mm²) | 16 | 25 |

| Time to Cessation of Shedding (days) | 7 | 5 |

Case Study: Cutaneous T-Cell Lymphoma (CTCL)

In a phase 1 trial involving patients with early-stage CTCL, topical this compound demonstrated significant clinical response rates. Of the 12 patients who completed therapy, 92% experienced marked improvement. The treatment was associated with an increase in CD8 T-cell infiltration into treated lesions .

| Patient Demographics | Stage IA | Stage IB | Stage IIA | Folliculotropic Disease |

|---|---|---|---|---|

| Number of Patients | 1 | 10 | 1 | 5 |

| Response Rate | High | High | High | High |

Immunomodulatory Effects

This compound's role as an immunologic adjuvant has been examined in various contexts:

- Cancer Immunotherapy : this compound enhances antigen presentation by DCs, leading to improved CD8+ T-cell responses capable of inhibiting tumor growth . Its application in cancer vaccines has shown promise due to its ability to stimulate both humoral and cellular immunity.

- Antiviral Activity : The compound has demonstrated antiviral properties by inducing the production of type I interferons, which are crucial for antiviral defense mechanisms .

Comparative Efficacy

When compared to imiquimod, another TLR agonist, this compound is approximately 100 times more effective at inducing cytokine production both in vitro and in vivo. It also induces a different profile of cytokines, favoring a more robust Th1 response .

Propiedades

IUPAC Name |

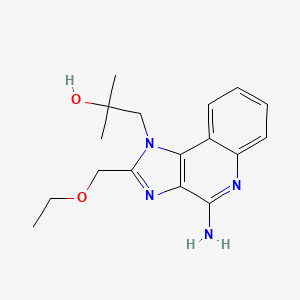

1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNMTOQRYBFHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040603 | |

| Record name | Resiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Resiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that is a potent inducer of alpha interferon (IFN-alpha) and other cytokines. | |

| Record name | Resiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144875-48-9 | |

| Record name | Resiquimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144875-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resiquimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESIQUIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.